N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
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Overview
Description
N-(2-cyanophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a complex organic compound that features a cyanophenyl group, a furan ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl phenyl intermediate, which can be synthesized through a Suzuki-Miyaura coupling reaction . This intermediate is then reacted with 2-cyanophenylamine under specific conditions to form the desired compound. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The cyanophenyl group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or triethylamine.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Ethers or esters of the hydroxyethyl group.
Scientific Research Applications
N-(2-cyanophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and cyanophenyl group play crucial roles in its binding affinity and specificity. Additionally, the hydroxyethyl group can form hydrogen bonds with target molecules, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-N’-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-cyanophenyl)-N’-{2-[4-(pyridin-2-yl)phenyl]-2-hydroxyethyl}ethanediamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(2-cyanophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-12-16-4-1-2-5-17(16)24-21(27)20(26)23-13-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h1-11,18,25H,13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCSDXHSHSOUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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